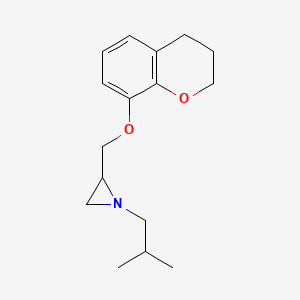
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is a complex organic compound that features both aziridine and chromene moieties. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while chromenes are benzopyran derivatives with a wide range of biological activities. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine typically involves multiple steps:
Formation of the Chromene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aziridine Ring: The aziridine ring can be introduced via nucleophilic substitution reactions, where a suitable aziridine precursor reacts with the chromene derivative.
Final Coupling: The final step involves coupling the chromene and aziridine moieties under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The aziridine ring can be reduced to form amine derivatives.
Substitution: Both the chromene and aziridine moieties can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene and aziridine derivatives.
科学的研究の応用
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological activities.
類似化合物との比較
Similar Compounds
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)amine: Similar structure but with an amine group instead of an aziridine ring.
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)epoxide: Contains an epoxide ring instead of an aziridine ring.
Uniqueness
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is unique due to the presence of both aziridine and chromene moieties, which confer distinct reactivity and biological activities
特性
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)9-17-10-14(17)11-19-15-7-3-5-13-6-4-8-18-16(13)15/h3,5,7,12,14H,4,6,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNRFVSFQSJRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC3=C2OCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2378587.png)
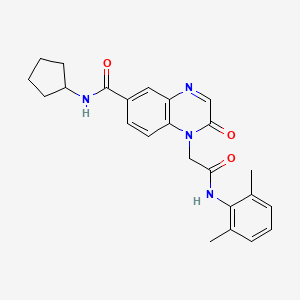
![6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride](/img/structure/B2378589.png)
![[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2378591.png)
![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)
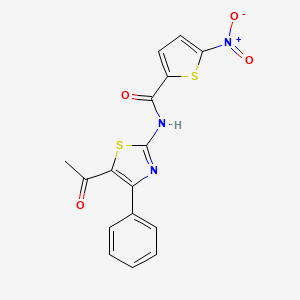
![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)
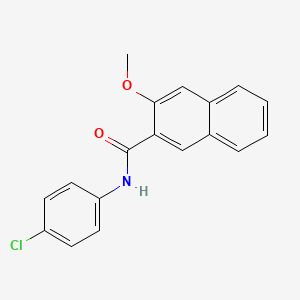
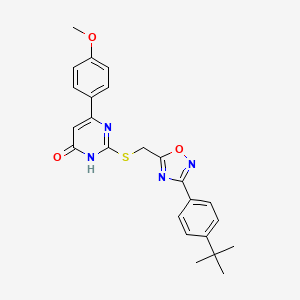
![N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2378603.png)
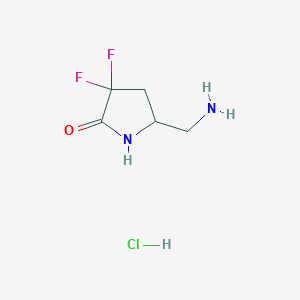
![Methyl 1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate](/img/structure/B2378606.png)
![18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2378608.png)
![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)
